molecular formula C11H14N2O3 B3043961 3-(3,3-Dimethylureido)phenylacetic acid CAS No. 959577-84-5

3-(3,3-Dimethylureido)phenylacetic acid

Cat. No.: B3043961
CAS No.: 959577-84-5
M. Wt: 222.24 g/mol
InChI Key: UUJIUFVJIVGLQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,3-Dimethylureido)phenylacetic acid is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol It is characterized by the presence of a phenylacetic acid moiety substituted with a 3,3-dimethylureido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Dimethylureido)phenylacetic acid typically involves the reaction of 3-(3,3-dimethylureido)aniline with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions generally include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an aqueous or organic solvent at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes as those used in laboratory-scale synthesis, but with optimization for large-scale production. This includes the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Dimethylureido)phenylacetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are commonly used. These reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens, nitrating agents, or sulfonating agents in the presence of catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Amines or alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-(3,3-Dimethylureido)phenylacetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,3-Dimethylureido)phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic acid: A structurally related compound with a phenylacetic acid moiety but lacking the 3,3-dimethylureido group.

    3-(3,3-Dimethylureido)benzoic acid: Similar structure but with a benzoic acid moiety instead of phenylacetic acid.

    3-(3,3-Dimethylureido)propionic acid: Similar structure but with a propionic acid moiety instead of phenylacetic acid.

Uniqueness

3-(3,3-Dimethylureido)phenylacetic acid is unique due to the presence of both the phenylacetic acid and 3,3-dimethylureido groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[3-(dimethylcarbamoylamino)phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-13(2)11(16)12-9-5-3-4-8(6-9)7-10(14)15/h3-6H,7H2,1-2H3,(H,12,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJIUFVJIVGLQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1=CC=CC(=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,3-Dimethylureido)phenylacetic acid
Reactant of Route 2
Reactant of Route 2
3-(3,3-Dimethylureido)phenylacetic acid
Reactant of Route 3
Reactant of Route 3
3-(3,3-Dimethylureido)phenylacetic acid
Reactant of Route 4
Reactant of Route 4
3-(3,3-Dimethylureido)phenylacetic acid
Reactant of Route 5
Reactant of Route 5
3-(3,3-Dimethylureido)phenylacetic acid
Reactant of Route 6
Reactant of Route 6
3-(3,3-Dimethylureido)phenylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.